
4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline: is an organic compound that features both a tetrazole ring and a trifluoromethoxy group attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline typically involves the introduction of the tetrazole ring onto an aniline derivative. One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process would include steps such as nitration, reduction, and cycloaddition reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline or further reduce the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to aniline or reduced tetrazole derivatives.
Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline in biological systems involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 4-(2H-tetrazol-5-yl)benzeneboronic acid pinacol ester
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
Uniqueness: 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline is unique due to the presence of both the tetrazole ring and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
648917-61-7 |
|---|---|
Formule moléculaire |
C8H6F3N5O |
Poids moléculaire |
245.16 g/mol |
Nom IUPAC |
4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H6F3N5O/c9-8(10,11)17-6-3-4(1-2-5(6)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |
Clé InChI |
XZWVYSKSBOTVDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NNN=N2)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


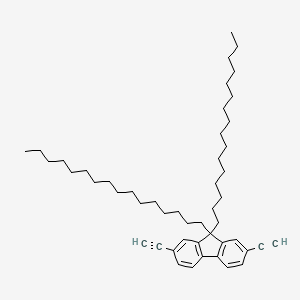
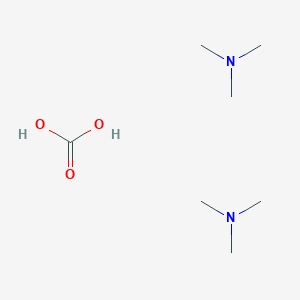
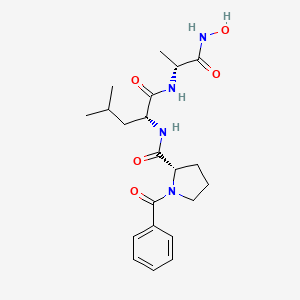
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
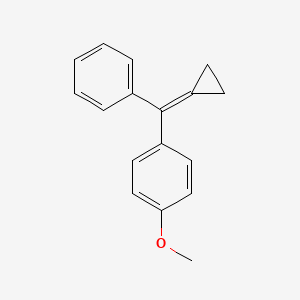
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
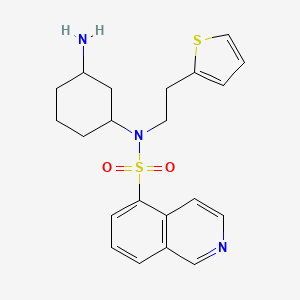

propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
